4-[(E)-(2-benzylhydrazinylidene)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
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Overview
Description
4-[(E)-(2-benzylhydrazinylidene)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both hydrazone and pyrazole functionalities makes it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-benzylhydrazinylidene)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-ol with benzylhydrazine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
4-[(E)-(2-benzylhydrazinylidene)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-benzylhydrazinylidene)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with various molecular targets. The hydrazone moiety can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in π-π stacking interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-phenylhydrazinylidene)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- 4-[(E)-(2-methylhydrazinylidene)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- 4-[(E)-(2-ethylhydrazinylidene)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
Uniqueness
The uniqueness of 4-[(E)-(2-benzylhydrazinylidene)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol lies in its benzyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature may also influence its reactivity and the types of derivatives that can be synthesized from it.
Properties
IUPAC Name |
4-[(E)-(benzylhydrazinylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-14-17(13-20-19-12-15-8-4-2-5-9-15)18(23)22(21-14)16-10-6-3-7-11-16/h2-11,13,19,21H,12H2,1H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEJBWBXAYGLDD-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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